molecular formula C6H22N4O4S B3281092 amino(propan-2-yl)azanium;sulfate CAS No. 72824-97-6

amino(propan-2-yl)azanium;sulfate

Cat. No.: B3281092
CAS No.: 72824-97-6
M. Wt: 246.33 g/mol
InChI Key: FPYHYLLGSBBYMJ-UHFFFAOYSA-N
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Description

Amino(propan-2-yl)azanium;sulfate is a chemical compound with the molecular formula (C3H10N)2SO4. It is a sulfate salt of amino(propan-2-yl)azanium, which is an organic cation. This compound is commonly used in various chemical and biological applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Amino(propan-2-yl)azanium;sulfate can be synthesized through the reaction of isopropylamine with sulfuric acid. The reaction typically involves the following steps:

    Reaction of Isopropylamine with Sulfuric Acid: Isopropylamine is slowly added to a solution of sulfuric acid under controlled temperature conditions to prevent excessive heat generation.

    Formation of this compound: The reaction mixture is stirred continuously until the formation of the sulfate salt is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where isopropylamine and sulfuric acid are reacted under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The compound is then dried and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Amino(propan-2-yl)azanium;sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The compound can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Products include various oxidized amine derivatives.

    Reduction: Reduced amine derivatives are formed.

    Substitution: Substituted amine compounds are produced.

Scientific Research Applications

Amino(propan-2-yl)azanium;sulfate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in the study of enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of various chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of amino(propan-2-yl)azanium;sulfate involves its interaction with specific molecular targets. The compound can act as a proton donor or acceptor, influencing various biochemical pathways. It can also interact with enzymes and proteins, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Methylammonium sulfate
  • Ethylammonium sulfate
  • Propylammonium sulfate

Uniqueness

Amino(propan-2-yl)azanium;sulfate is unique due to its specific structural configuration and the presence of the isopropyl group. This gives it distinct chemical and physical properties compared to other similar compounds. Its unique reactivity and interaction with biological molecules make it valuable in various applications.

Properties

IUPAC Name

amino(propan-2-yl)azanium;sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H10N2.H2O4S/c2*1-3(2)5-4;1-5(2,3)4/h2*3,5H,4H2,1-2H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYHYLLGSBBYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[NH2+]N.CC(C)[NH2+]N.[O-]S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2257-52-5 (Parent)
Record name Isopropylhydrazinium sulphate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072824976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50223141
Record name Isopropylhydrazinium sulphate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72824-97-6
Record name Isopropylhydrazinium sulphate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072824976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropylhydrazinium sulphate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropylhydrazinium sulphate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.861
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
amino(propan-2-yl)azanium;sulfate
Reactant of Route 2
amino(propan-2-yl)azanium;sulfate
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amino(propan-2-yl)azanium;sulfate
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amino(propan-2-yl)azanium;sulfate
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amino(propan-2-yl)azanium;sulfate
Reactant of Route 6
amino(propan-2-yl)azanium;sulfate

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